Virginiamycin butanolide C

Overview

Description

Virginiamycin butanolide C is a γ-butyrolactone compound that acts as an inducer of virginiamycin production in the bacterium Streptomyces virginiae. It is one of the three closely related compounds, along with virginiae butanolides A and B, that play a crucial role in the regulation of antibiotic production in this microorganism .

Mechanism of Action

Target of Action

Virginiamycin Butanolide C, also known as 3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one or 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, is a key inducer of virginiamycin production in Streptomyces virginiae . The primary target of this compound is a specific binding protein within S. virginiae . This protein plays a crucial role in the induction of virginiamycin production .

Mode of Action

The compound interacts with its target by binding to the specific protein within S. virginiae . This binding triggers the production of virginiamycin, a cyclic polypeptide antibiotic complex . The interaction results in changes at the molecular level, leading to the synthesis of virginiamycin .

Biochemical Pathways

It is known that the compound plays a significant role in the induction of virginiamycin production . Virginiamycin is a streptogramin antibiotic, which is used to treat infections with gram-positive organisms and as a growth promoter in livestock .

Pharmacokinetics

Given its role as an inducer of antibiotic production inS. virginiae, it can be inferred that the compound has a significant impact on the bioavailability of virginiamycin .

Result of Action

The primary result of this compound’s action is the induction of virginiamycin production in S. virginiae . This leads to the synthesis of virginiamycin, which has potent antibiotic properties .

Action Environment

The action of this compound is influenced by the environmental conditions within S. virginiae. The compound’s effectiveness in inducing virginiamycin production can vary depending on factors such as the presence of other compounds and the overall health of the S. virginiae organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racemic virginiae butanolide C involves the preparation of various analogues to study their effectiveness in inducing virginiamycin production.

Industrial Production Methods: Industrial production of virginiae butanolide C involves the cultivation of Streptomyces virginiae in a suitable medium, followed by the extraction and purification of the compound from the culture broth. The process includes seed-culture preparation, fermentation, and extraction using solvents like ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Virginiamycin butanolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of virginiae butanolide C include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .

Major Products Formed: The major products formed from the reactions of virginiae butanolide C include various analogues with different side chains and functional groups. These analogues are studied for their effectiveness in inducing virginiamycin production .

Scientific Research Applications

Virginiamycin butanolide C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to study the regulation of antibiotic production in Streptomyces virginiae. The compound’s ability to induce virginiamycin production makes it valuable for understanding the mechanisms of antibiotic biosynthesis and for developing new antibiotics .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to virginiae butanolide C include virginiae butanolides A and B, as well as other γ-butyrolactone autoregulators like A-factor from Streptomyces griseus and anthracycline-inducing factors from various Streptomyces species .

Uniqueness: What sets virginiae butanolide C apart from other similar compounds is its specific role in inducing virginiamycin production in Streptomyces virginiae. The compound’s unique structure, particularly the presence of hydroxyalkyl side chains, contributes to its high effectiveness in this regulatory function .

Biological Activity

Virginiamycin butanolide C (VB-C) is a significant compound produced by Streptomyces virginiae , functioning primarily as an autoregulator that triggers the biosynthesis of virginiamycin, an antibiotic with clinical relevance. This article delves into the biological activity of VB-C, focusing on its mechanism of action, structure-activity relationships, and the implications of its biological functions in microbial physiology and antibiotic production.

Chemical Structure and Properties

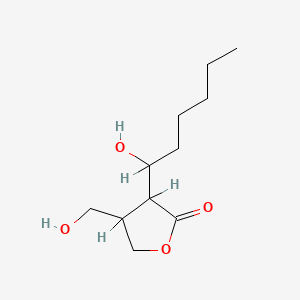

This compound is chemically characterized as 2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide . The presence of hydroxyl groups in its structure is critical for its biological activity, as modifications to these groups can significantly alter its efficacy as an inducer of virginiamycin production .

Structure-Activity Relationship (SAR)

Research indicates that methoxylation or deletion of either hydroxyl group in analogues of VB-C can lead to a 100 to 1,000-fold decrease in activity. This highlights the importance of these functional groups in the compound's ability to stimulate antibiotic production .

| Modification | Activity Change |

|---|---|

| Methoxylation of Hydroxyl Group 1 | 100-fold decrease |

| Methoxylation of Hydroxyl Group 2 | 1,000-fold decrease |

| Deletion of Hydroxyl Groups | Significant loss of activity |

VB-C acts as a signaling molecule within Streptomyces virginiae , binding to specific receptors that mediate the transcriptional activation of genes involved in virginiamycin biosynthesis. The identification of a VB-C binding protein has been crucial in understanding this process. This protein, approximately 26 kDa , appears to function as a receptor for VB-C and is involved in transmitting pleiotropic signals that regulate antibiotic production .

Induction of Antibiotic Production

The presence of VB-C is essential for the initiation of virginiamycin synthesis. Studies have shown that the addition of exogenous VB-C can restore antibiotic production in mutants deficient in natural production pathways . This autoregulatory mechanism ensures that the bacterium can respond effectively to environmental cues and optimize its antibiotic output.

Case Studies

- Binding Protein Characterization : A study identified the binding characteristics of VB-C with its receptor, revealing a decrease in binding affinity when genomic DNA was present, suggesting a complex interaction between the signaling molecule and genetic regulatory elements .

- Genetic Regulation : Research demonstrated that overexpression of specific genes associated with VB-C signaling led to enhanced production levels of virginiamycin, indicating that genetic manipulation could be a viable strategy for increasing antibiotic yields in industrial settings .

Implications for Antibiotic Production

The biological activity of this compound has significant implications for both natural product research and pharmaceutical applications. By understanding how VB-C regulates antibiotic synthesis, researchers can develop strategies to enhance the production of valuable antibiotics through genetic engineering or fermentation optimization.

Future Directions

Continued research into the signaling pathways mediated by VB-C could unveil new targets for enhancing antibiotic production not only in Streptomyces virginiae but also across other actinomycetes known for their antibiotic capabilities. Investigating the interplay between different signaling molecules and their receptors may lead to novel approaches in combating antibiotic resistance by optimizing existing natural products.

Properties

IUPAC Name |

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFPUQOPHZOEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(COC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910983 | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109075-62-9 | |

| Record name | Virginiamycin butanolide C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.